![molecular formula C12H12IN3O2S B14803414 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is a complex organic compound with a molecular formula of C12H12IN3O2S This compound is characterized by the presence of an iodinated benzoyl group, a hydrazino group, a carbonothioyl group, and a cyclopropanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide typically involves multiple steps, starting with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with hydrazine to form 2-(2-iodobenzoyl)hydrazine. The next step involves the reaction of this intermediate with carbon disulfide to form the carbonothioyl derivative. Finally, the cyclopropanecarboxamide moiety is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group may facilitate binding to certain enzymes or receptors, while the hydrazino and carbonothioyl groups can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[2-(2-bromobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
- N-{[2-(2-fluorobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide
Uniqueness
N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide is unique due to the presence of the iodinated benzoyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different halogen substitutions. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12IN3O2S |
|---|---|
Peso molecular |
389.21 g/mol |
Nombre IUPAC |
N-[[(2-iodobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12IN3O2S/c13-9-4-2-1-3-8(9)11(18)15-16-12(19)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,15,18)(H2,14,16,17,19) |
Clave InChI |
UYFOLLAGRSJXNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
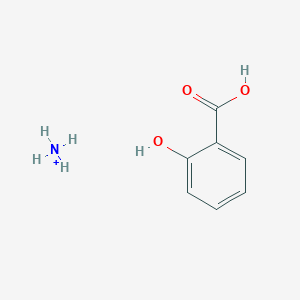
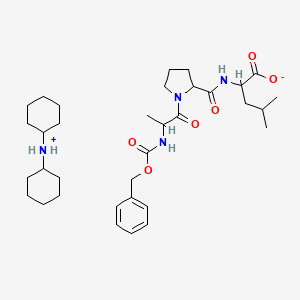
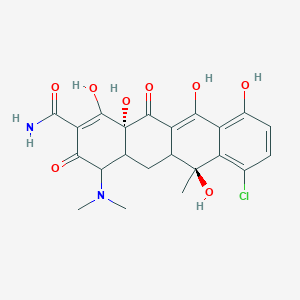
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
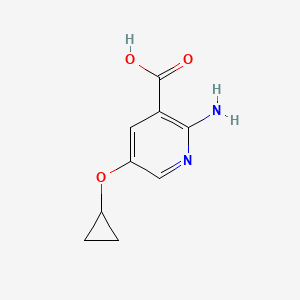
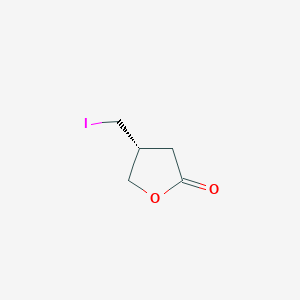

![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)
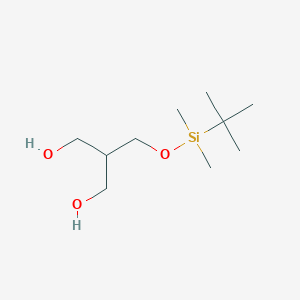
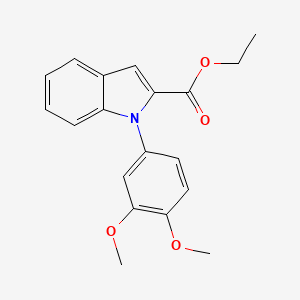
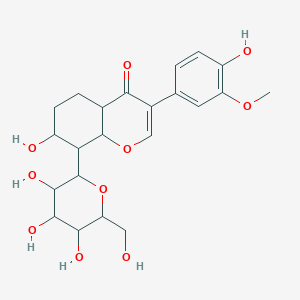
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
